molecular formula C7H11ClO4 B8566733 1-[(Chlorocarbonyl)oxy]ethyl Isobutyrate

1-[(Chlorocarbonyl)oxy]ethyl Isobutyrate

Cat. No. B8566733
M. Wt: 194.61 g/mol
InChI Key: BALIJYGAQGNGDK-UHFFFAOYSA-N
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Patent
US08609710B2

Procedure details

1-{[(Ethylthio)carbonyl]oxy}ethyl 2-methylpropionate (WO2005/66122) (412 mg) was cooled to −30° C. Sulfuryl chloride (157 μl) was added thereto, and the mixture was then stirred for 45 minutes. The solvent in the reaction solution was distilled off under reduced pressure to obtain a crude product of the title compound.
Name
1-{[(Ethylthio)carbonyl]oxy}ethyl 2-methylpropionate
Quantity
412 mg
Type
reactant
Reaction Step One
Quantity
157 μL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]([CH3:14])[C:3]([O:5][CH:6]([O:8][C:9](SCC)=[O:10])[CH3:7])=[O:4].S(Cl)([Cl:18])(=O)=O>>[CH3:1][CH:2]([CH3:14])[C:3]([O:5][CH:6]([O:8][C:9]([Cl:18])=[O:10])[CH3:7])=[O:4]

Inputs

Step One
Name
1-{[(Ethylthio)carbonyl]oxy}ethyl 2-methylpropionate
Quantity
412 mg
Type
reactant
Smiles
CC(C(=O)OC(C)OC(=O)SCC)C
Step Two
Name
Quantity
157 μL
Type
reactant
Smiles
S(=O)(=O)(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
the mixture was then stirred for 45 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
The solvent in the reaction solution was distilled off under reduced pressure

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
Name
Type
product
Smiles
CC(C(=O)OC(C)OC(=O)Cl)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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